

The Definitive Guide to the Structural Elucidation of Penicillin F Potassium Salt

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Compound of Interest

Compound Name: *Penicillin F Potassium Salt*

Cat. No.: *B13858590*

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A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the analytical methodologies required for the complete structural characterization of **Penicillin F Potassium Salt**. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, integrates self-validating systems for data integrity, and is grounded in authoritative references to ensure scientific rigor.

Introduction: The Enduring Legacy of Penicillin F

Penicillin, the vanguard of modern antibiotics, was first observed by Alexander Fleming in 1928 as a secreted substance from the mold *Penicillium rubens* (formerly *P. notatum*) that inhibited bacterial growth.^{[1][2][3]} The purified compound, first isolated in 1940 by a team led by Howard Florey and Ernst Boris Chain, was predominantly Penicillin F.^[1] While Penicillin G became the more commercially produced variant, Penicillin F, or 2-pentenylpenicillin, remains a molecule of significant historical and scientific interest.

The core chemical structure of all penicillins is a bicyclic system composed of a four-membered β -lactam ring fused to a five-membered thiazolidine ring.^[1] This strained ring system is the

lynchpin of penicillin's antibacterial activity, as it mimics the D-alanyl-D-alanine moiety of peptidoglycan, irreversibly acylating the transpeptidase enzyme responsible for bacterial cell wall synthesis and leading to cell lysis.[1] The variable acyl side chain attached to the β -lactam ring at the C-6 position dictates the specific properties of each penicillin variant. In the case of Penicillin F, this side chain is a 2-pentenoyl group.

Accurate and unambiguous structural elucidation is a cornerstone of drug development and quality control. This guide will provide the technical framework for achieving this for **Penicillin F Potassium Salt**, employing a multi-technique approach to ensure a comprehensive and validated structural assignment.

The Biosynthetic Origin of the Penam Core

Understanding the biosynthesis of penicillin provides context for its chemical structure. The pathway begins with the condensation of three amino acids: L- α -aminoadipic acid, L-cysteine, and L-valine. This initial step is catalyzed by the enzyme ACV synthetase to form the tripeptide δ -(L- α -aminoadipyl)-L-cysteinyl-D-valine (ACV).[4] Subsequently, isopenicillin N synthase (IPNS) facilitates an oxidative cyclization of the ACV tripeptide to form isopenicillin N, which possesses the characteristic fused β -lactam and thiazolidine ring system. From isopenicillin N, a series of enzymatic transformations, including the exchange of the L- α -aminoadipyl side chain, leads to the formation of various penicillins, including Penicillin F.

A Multi-Pronged Approach to Structural Verification

A robust structural elucidation strategy relies on the convergence of data from multiple independent analytical techniques. For **Penicillin F Potassium Salt**, the primary methods of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive structural analysis of **Penicillin F Potassium Salt**.

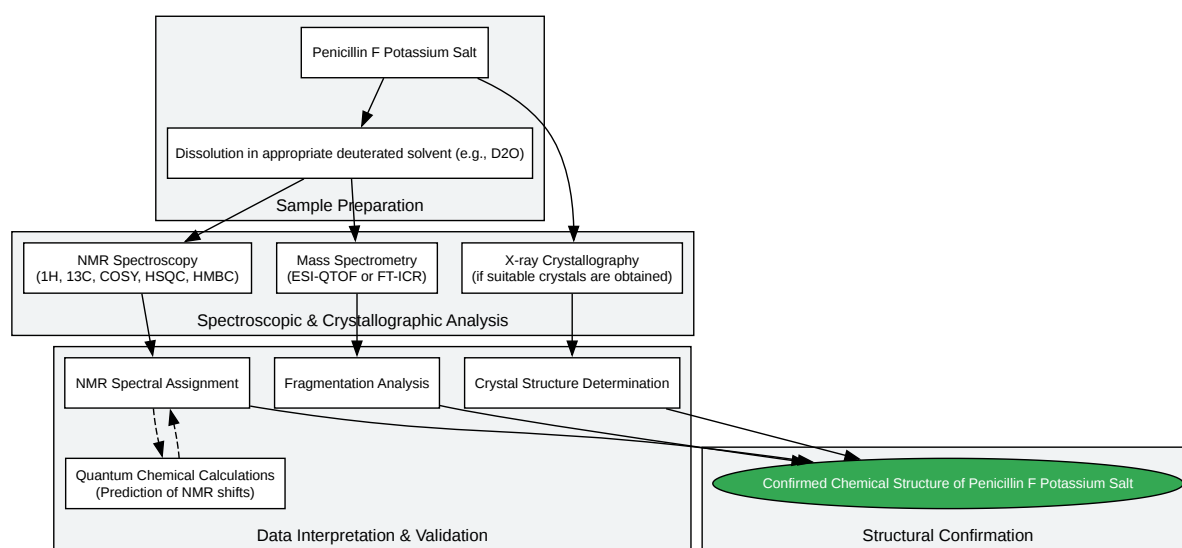


Figure 1: Integrated Analytical Workflow

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Caption: An overview of the multi-technique workflow for the structural elucidation of **Penicillin F Potassium Salt**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the carbon skeleton and the proton environments.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Penicillin F Potassium Salt**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH, -COOH), which can simplify the spectrum.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumental Parameters (500 MHz Spectrometer):
 - ¹H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (dependent on sample concentration)
 - Spectral width: 12-16 ppm
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 2-5 seconds
 - ¹³C NMR:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
 - Spectral width: 200-240 ppm
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2-5 seconds
 - 2D NMR (COSY, HSQC, HMBC):

- Utilize standard library pulse programs.
- Optimize spectral widths in both dimensions to encompass all relevant signals.
- Adjust the number of increments and scans to achieve adequate resolution and signal-to-noise ratio.

Data Interpretation: A Guided Tour of the Penicillin F Spectrum

While a complete, published spectrum for Penicillin F is not readily available, we can predict the expected chemical shifts based on the known values for the penicillin core and related structures like Penicillin G. The following table provides expected ^1H and ^{13}C NMR chemical shifts for the core structure of a penicillin salt in D_2O .

Atom Number	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)	Key Correlations (from 2D NMR)
2	~4.2	~70	Correlates with H-5 and methyl protons
3	-	~65	
5	~5.5	~60	Correlates with H-2 and H-6
6	~5.6	~58	Correlates with H-5 and the amide NH
7 (C=O)	-	~175	
2-CH ₃ (α)	~1.5	~27	
2-CH ₃ (β)	~1.6	~31	
COOH	-	~178	

Side Chain (2-pentenoyl) Analysis: The ^1H NMR spectrum of the 2-pentenoyl side chain is expected to show signals for the vinyl protons (~5.5-6.0 ppm), the allylic methylene protons

(~2.2 ppm), and the terminal methyl group (~1.0 ppm). COSY correlations will be crucial in establishing the connectivity of this side chain.

Visualizing the Core Structure and Numbering

Figure 2: Penicillin Core Structure with IUPAC Numbering

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Caption: The core bicyclic structure of penicillin with standard IUPAC numbering.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) techniques like electrospray ionization-quadrupole time-of-flight (ESI-QTOF) or Fourier-transform ion cyclotron resonance (FT-ICR) are essential for determining the elemental composition.

Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of **Penicillin F Potassium Salt** (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.^[5]
- Liquid Chromatography (LC) Parameters:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry (MS) Parameters (Positive Ion Mode ESI):
 - Capillary Voltage: 3.5-4.5 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Temperature: 350-450 °C.
 - Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

Data Interpretation: Decoding the Fragments

The expected mass spectrum of Penicillin F will show a prominent ion corresponding to the protonated molecule $[M+H]^+$. The high-resolution mass of this ion will allow for the confirmation of the elemental composition ($C_{14}H_{20}N_2O_4S$).

The tandem mass spectrum (MS/MS) will reveal characteristic fragmentation patterns of the penicillin core. Key fragment ions include:

m/z	Proposed Fragment Structure	Description
160.05	Thiazolidine ring fragment	A hallmark fragment of the penicillin core, resulting from the cleavage of the β -lactam ring.
114.04	Side chain fragment	The protonated 2-pentenoyl side chain.

Visualizing the Fragmentation Pathway

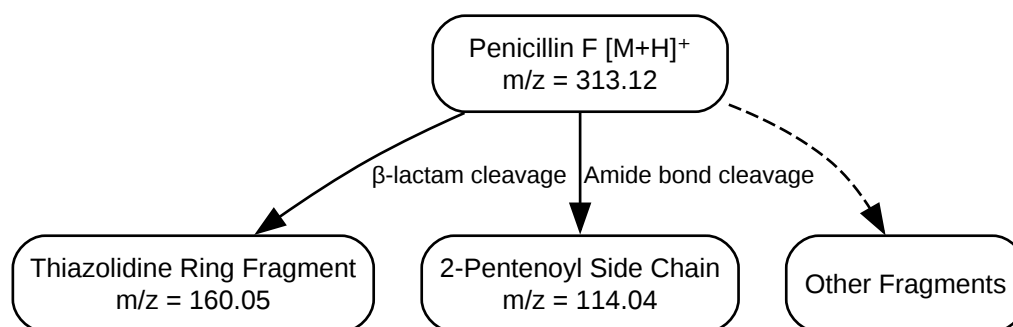


Figure 3: Proposed MS/MS Fragmentation of Penicillin F

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Caption: A simplified representation of the characteristic fragmentation of protonated Penicillin F in MS/MS.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including absolute stereochemistry. While obtaining suitable single crystals can be a challenge, the resulting data is considered the "gold standard" for structural elucidation.

Although a crystal structure for **Penicillin F Potassium Salt** is not publicly available, the crystal structure of the closely related Penicillin G Potassium Salt has been determined. This structure confirms the stereochemistry of the bicyclic core and the non-planar nature of the fused ring system, which contributes to the reactivity of the β-lactam ring.

Hypothetical Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization:
 - Slow evaporation of a saturated solution of **Penicillin F Potassium Salt** in a suitable solvent system (e.g., water/isopropanol).
 - Vapor diffusion techniques can also be employed.

- Data Collection:
 - A suitable single crystal is mounted on a goniometer.
 - The crystal is irradiated with a monochromatic X-ray beam.
 - Diffraction data are collected on a detector as the crystal is rotated.
- Structure Solution and Refinement:
 - The diffraction pattern is used to determine the unit cell dimensions and space group.
 - The structure is solved using direct methods or Patterson methods.
 - The atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction data.

Quantum Chemical Computations: Bridging Theory and Experiment

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be a powerful tool to complement experimental data. By calculating the theoretical NMR chemical shifts for a proposed structure, one can compare them to the experimental values. A strong correlation between the calculated and experimental data provides a high degree of confidence in the structural assignment.

Computational Protocol

- Structure Optimization: The 3D structure of Penicillin F is optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
- NMR Calculation: The NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
- Data Analysis: The calculated shielding tensors are converted to chemical shifts and compared to the experimental data.

Data Integration and Validation: The Hallmarks of Scientific Integrity

The trustworthiness of a structural elucidation lies in the consistency of data from multiple, independent techniques. The proposed structure for **Penicillin F Potassium Salt** must be in complete agreement with the NMR data (connectivity and stereochemistry), the mass spectrometry data (molecular formula and key fragments), and, if available, the X-ray crystallographic data (solid-state conformation and absolute stereochemistry). Any discrepancies must be rigorously investigated. Adherence to protocols outlined in official pharmacopeias, such as the United States Pharmacopeia (USP), further ensures the validity of the analytical results.

Conclusion

The structural analysis of **Penicillin F Potassium Salt** is a multi-faceted process that requires a synergistic application of advanced analytical techniques. By integrating high-resolution NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, and by grounding the interpretation in established scientific principles and authoritative standards, researchers can achieve an unambiguous and validated structural assignment. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of this historically significant antibiotic.

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